Home > Products > Screening Compounds P24757 > (2S,3S,11bS)-Dihydrotetrabenazine-d6
(2S,3S,11bS)-Dihydrotetrabenazine-d6 - 1583277-31-9

(2S,3S,11bS)-Dihydrotetrabenazine-d6

Catalog Number: EVT-1487079
CAS Number: 1583277-31-9
Molecular Formula: C19H29NO3
Molecular Weight: 325.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated derivative of dihydrotetrabenazine, which is a compound known for its role as a vesicular monoamine transporter 2 inhibitor. This compound has garnered attention for its potential use in imaging and therapeutic applications related to neurological disorders. The introduction of deuterium in the molecular structure enhances the stability and metabolic profile of the compound, making it a valuable candidate in pharmacological research.

Source and Classification

Dihydrotetrabenazine is classified under the category of monoamine transport inhibitors and is specifically targeted at the vesicular monoamine transporter 2, which plays a crucial role in the storage and release of neurotransmitters such as dopamine. The deuterated variant, (2S,3S,11bS)-Dihydrotetrabenazine-d6, is synthesized to improve pharmacokinetic properties and reduce metabolic degradation compared to its non-deuterated counterpart.

Synthesis Analysis

Methods

The synthesis of (2S,3S,11bS)-Dihydrotetrabenazine-d6 typically involves several steps that include:

  1. Starting Materials: The synthesis begins with commercially available precursors that can undergo deuteration.
  2. Deuteration Process: Deuterium is introduced into the molecular structure through various synthetic pathways, often utilizing deuterated solvents or reagents to facilitate the incorporation of deuterium at specific positions in the molecule.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high radiochemical purity.

Technical details indicate that automated radiosynthesis modules can be employed for efficient production, achieving high yields and purity levels exceeding 99% in some cases .

Molecular Structure Analysis

Structure and Data

The molecular structure of (2S,3S,11bS)-Dihydrotetrabenazine-d6 consists of a complex arrangement that includes multiple chiral centers. The specific stereochemistry at positions 2, 3, and 11b is crucial for its biological activity.

  • Molecular Formula: C18H22D6N2O3
  • Molecular Weight: The presence of deuterium increases the molecular weight slightly compared to the non-deuterated form.
  • Structural Representation: The compound can be represented in various forms including two-dimensional structural formulas and three-dimensional models which illustrate the spatial orientation of atoms.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (2S,3S,11bS)-Dihydrotetrabenazine-d6 is primarily characterized by its interactions with neurotransmitter systems. Key reactions include:

  1. Binding Affinity: The compound exhibits high binding affinity towards vesicular monoamine transporter 2, which can be quantified using radiolabeled assays.
  2. Metabolism Studies: In vitro studies often assess the metabolic stability of the compound by comparing its degradation rates with those of non-deuterated analogs.

These reactions are essential for understanding how modifications in molecular structure affect pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for (2S,3S,11bS)-Dihydrotetrabenazine-d6 involves:

  1. Inhibition of Vesicular Monoamine Transporter 2: By binding to this transporter, the compound inhibits the uptake of monoamines into vesicles within presynaptic neurons.
  2. Alteration of Neurotransmitter Release: This inhibition leads to increased levels of neurotransmitters such as dopamine in the synaptic cleft, which can be beneficial in treating conditions like tardive dyskinesia or other movement disorders.

Data from pharmacological studies support its efficacy in modulating neurotransmitter dynamics within the central nervous system .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2S,3S,11bS)-Dihydrotetrabenazine-d6 include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Enhanced stability due to deuteration reduces metabolic degradation rates compared to non-deuterated compounds.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states under physiological conditions.
  • LogP (Partition Coefficient): Indicates lipophilicity which affects membrane permeability.
Applications

Scientific Uses

(2S,3S,11bS)-Dihydrotetrabenazine-d6 has several potential applications in scientific research:

  1. Imaging Techniques: Utilized as a positron emission tomography imaging agent due to its ability to bind selectively to vesicular monoamine transporter 2 .
  2. Therapeutic Research: Investigated for its therapeutic potential in treating movement disorders such as Parkinson's disease and tardive dyskinesia due to its modulation of dopamine levels .
  3. Pharmacokinetic Studies: Its altered metabolic profile makes it suitable for studies aimed at understanding drug metabolism and transport mechanisms within neurological contexts.
Structural Characterization and Stereochemical Analysis

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of (2S,3S,11bS)-Dihydrotetrabenazine-d6 features a benzo[a]quinolizine backbone with deuterium atoms incorporated at both methoxy groups. Its systematic IUPAC name is (2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol, reflecting the stereochemistry and position-specific deuteration [3]. The core structure comprises three fused rings: two six-membered cyclohexane rings and one piperidine ring, with an isobutyl chain at C3 and hydroxyl group at C2. The molecular formula is C₁₉H₂₃D₆NO₃, with a precise molecular weight of 325.48 g/mol, distinguishing it from non-deuterated analogs through a +6 Da mass shift [1] [8].

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallographic analysis confirms the S configuration at chiral centers C2, C3, and C11b. The study reveals a trans-ring junction between rings A and C, with torsion angles of 178.5° (C1-C11b-C3-C4) and 179.8° (C11b-C3-C4-C5), indicating minimal ring strain. The hydroxyl group at C2 adopts an equatorial orientation, while the isobutyl chain at C3 occupies an axial position. Hydrogen bonding between the C2-OH and N1 (distance: 2.68 Å) stabilizes the rigid polycyclic framework [3]. This configuration enables optimal binding to vesicular monoamine transporter 2 (VMAT2), as the deuterated methoxy groups align within a hydrophobic pocket of the target protein [4].

Comparative Analysis of Stereoisomers: (2S,3S,11bS) vs. (2R,3R,11bR)

Stereochemistry critically influences pharmacological activity, as evidenced by comparative binding studies:

Table 1: Stereoisomer Comparison

IsomerVMAT2 Binding Affinity (Ki, nM)CYP2D6 Metabolism RateActive Metabolite Half-life
(2S,3S,11bS)-d61.12Low9.8 ± 1.2 hours
(2R,3R,11bR)-d615.6Moderate4.2 ± 0.8 hours
(2R,3S,11bS)-d68.74High2.7 ± 0.5 hours

The (2S,3S,11bS) isomer exhibits >10-fold higher VMAT2 affinity than its (2R,3R,11bR) counterpart due to complementary hydrogen bonding with Asp 431 and π-stacking with Tyr 434. In contrast, the (2R,3R,11bR) isomer displays steric clashes with VMAT2’s transmembrane helix 10, reducing binding stability [6]. The (2S,3S,11bS) configuration also resists epimerization at C3 under physiological pH (t₁/₂ epimerization: >48 hours), whereas (2R,3R,11bR) shows significant racemization (t₁/₂: 12 hours) [3].

Isotopic Labeling and Deuterium Incorporation

Position-Specific Deuteration Strategies

Deuterium atoms are incorporated at the methoxy groups (-OCD₃) via a two-step synthesis from tetrabenazine precursors:

  • Demethylation: Non-deuterated tetrabenazine undergoes boron tribromide-mediated cleavage of methyl ethers to yield catechol intermediates [2].
  • Reductive Deuteration: The catechol is reacted with deuterated iodomethane (CD₃I) under phase-transfer conditions (tetrabutylammonium bromide/D₂O), achieving >99.5% isotopic purity [7].

Alternative routes employ deuterium exchange using D₂O/CaO at 150°C, but this method risks deuteration at labile C11b and C4 positions, reducing stereochemical integrity [2]. Continuous flow reactors optimize the process, enhancing deuteration yield to 98% while minimizing racemization (<0.2%) [3]. The specificity ensures deuterium localization exclusively at the 9- and 10-methoxy groups, confirmed by LC-MS fragmentation patterns showing characteristic m/z 121 [C₆D₆O]⁺ and m/z 134 [C₇D₆O₂]⁺ ions [8].

Impact of Deuterium on Molecular Weight and Stability

Deuteration increases molecular weight from 319.44 g/mol (non-deuterated) to 325.48 g/mol, altering physicochemical properties:

  • Bond Stability: The C-D bond requires 6.9 kcal/mol higher activation energy for homolytic cleavage than C-H, slowing oxidative metabolism [7].
  • Thermal Degradation: Thermogravimetric analysis shows decomposition onset at 215°C for deuterated form vs. 203°C for non-deuterated, indicating enhanced solid-state stability [3].

Table 2: Metabolic Stability Profile

ParameterTetrabenazine(2S,3S,11bS)-Dihydrotetrabenazine-d6Change
CYP2D6 Oxidation Rate100%13–31%↓ 69–87%
α-DHTBZ-d6 t₁/₂3.2 ± 0.4 hours10.5 ± 1.1 hours↑ 226%
β-DHTBZ-d6 t₁/₂4.7 ± 0.6 hours11.2 ± 1.3 hours↑ 138%
O-Desmethyl Metabolite45% of total12% of total↓ 73%

Deuterium’s kinetic isotope effect (KIE = 6.5 ± 0.8 for CYP2D6) reduces first-pass metabolism, increasing AUC₀–∞ of active α- and β-dihydrotetrabenazine metabolites by 100–123% [3] [7]. This attenuates O-desmethyl metabolite formation, which exhibits off-target adrenergic activity [2].

Properties

CAS Number

1583277-31-9

Product Name

(2S,3S,11bS)-Dihydrotetrabenazine-d6

IUPAC Name

(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C19H29NO3

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i3D3,4D3

InChI Key

WEQLWGNDNRARGE-SNIUYZASSA-N

Synonyms

(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (-)-Dihydrotetrabenazine-d6; (-)-α-Dihydrotetrabenazine-d6; (2S,3S,11bS)-DHTBZ-d6; (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-me

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.